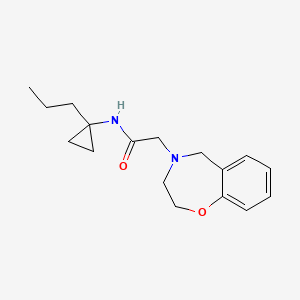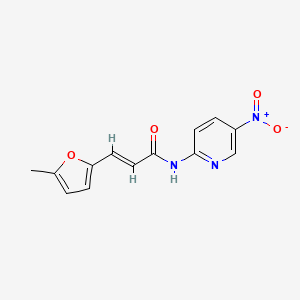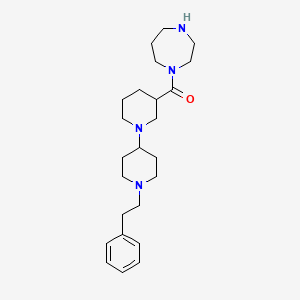
2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and sleep.
作用机制
2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide is a selective antagonist of the orexin-1 receptor. This receptor is primarily located in the hypothalamus and is involved in the regulation of wakefulness and sleep. The binding of orexin neuropeptides to this receptor promotes wakefulness, while the blockade of this receptor induces sleep. By antagonizing the orexin-1 receptor, 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide promotes sleep and may have therapeutic potential in sleep disorders.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide has been shown to induce sleep in preclinical studies. It has also been shown to reduce food intake and body weight in animal models of obesity. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are attributed to the selective antagonism of the orexin-1 receptor by 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide.
实验室实验的优点和局限性
The selective antagonism of the orexin-1 receptor by 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, there are some limitations to its use in lab experiments. The compound may have off-target effects, and its pharmacokinetic properties may vary across different species and experimental conditions. Additionally, the compound's solubility and stability may pose challenges in formulation and storage.
未来方向
There are several future directions for research on 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide. One area of interest is the development of more potent and selective orexin-1 receptor antagonists. Another area of research is the investigation of the compound's therapeutic potential in various neurological and psychiatric disorders, including sleep disorders, obesity, addiction, and depression. Additionally, the compound's pharmacokinetic properties and safety profile need to be further characterized to facilitate its translation into clinical applications.
合成方法
The synthesis of 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide involves several steps. The first step is the preparation of 2-amino-5-bromo-4-methylbenzoic acid, which is then converted to 2-amino-5-bromo-4-methylbenzamide. This intermediate is then reacted with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)-5-bromo-4-methylbenzamide. Further reaction with cyclopropylmethylamine and propylamine yields the final product, 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide.
科学研究应用
The orexin-1 receptor has been implicated in various physiological processes, including the regulation of sleep-wake cycles, feeding behavior, and reward processing. The selective antagonism of this receptor has been studied as a potential treatment for sleep disorders, obesity, addiction, and other neurological and psychiatric disorders. 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide has shown promising results in preclinical studies, and its therapeutic potential is being further investigated.
属性
IUPAC Name |
2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-(1-propylcyclopropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-7-17(8-9-17)18-16(20)13-19-10-11-21-15-6-4-3-5-14(15)12-19/h3-6H,2,7-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZIPCCIPYZHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC1)NC(=O)CN2CCOC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-phenyl-4-piperidinecarbonitrile](/img/structure/B5396346.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5396353.png)
![5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5396354.png)
![N-(4-bromophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5396362.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide](/img/structure/B5396387.png)

![N-butyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5396393.png)
![4-({(2R,5S)-5-[(5-ethylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5396398.png)
![N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide](/img/structure/B5396404.png)
![methyl {1-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5396409.png)
![N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide](/img/structure/B5396418.png)
![N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B5396426.png)
![3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5396431.png)